

The Discovery and Development of Navafenterol: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Navafenterol (AZD8871, formerly LAS191351) is an investigational, inhaled, single-molecule, dual-pharmacology bronchodilator combining a long-acting muscarinic antagonist (LAMA) and a long-acting β2-adrenergic agonist (LABA) in a single entity.[1][2] This technical guide provides a comprehensive overview of the discovery and development history of **navafenterol**, detailing its preclinical pharmacology, clinical trial progression, and key experimental methodologies. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis, and key mechanistic and workflow diagrams are presented using Graphviz to facilitate a deeper understanding of this novel therapeutic agent for chronic obstructive pulmonary disease (COPD).

Introduction: The Rationale for a MABA in COPD

Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[3] The cornerstone of pharmacological management for COPD involves the use of inhaled bronchodilators, primarily long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenergic agonists (LABAs).[4] While both classes of drugs are effective as monotherapies, their combination has been shown to provide superior bronchodilation and clinical benefits due to their complementary mechanisms of action.[4] This led to the development of fixed-dose combinations (FDCs) of LAMAs and LABAs.



The development of single-molecule muscarinic antagonist and β2-agonist (MABA) compounds, such as **navafenterol**, represents a further evolution in COPD therapy.[4] The theoretical advantages of a MABA include the delivery of a fixed and uniform ratio of both pharmacologies to the lungs, a single pharmacokinetic profile, and potentially simplified clinical development compared to two-component FDCs.[4][5]

Discovery and Preclinical Development

Navafenterol was initially developed by Almirall S.A. under the code LAS191351 and was later acquired by AstraZeneca and renamed AZD8871.[6] The discovery program aimed to identify a single chemical entity with potent and balanced dual activity at both muscarinic M3 receptors and β2-adrenergic receptors.

In Vitro Pharmacology

Preclinical in vitro studies were crucial in characterizing the pharmacological profile of **navafenterol**. These studies typically involve radioligand binding assays to determine the affinity of the compound for the target receptors and functional assays to assess its potency and efficacy.

Experimental Protocol: Receptor Binding Affinity Assays

- Objective: To determine the binding affinity (Ki) of navafenterol for human muscarinic M3 and β2-adrenergic receptors.
- Methodology:
 - Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human M3 or β2-adrenergic receptor.
 - Radioligand: A specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for β2-adrenergic receptors) is used to label the target receptors.
 - Competition Binding: The ability of increasing concentrations of navafenterol to displace the radioligand from the receptor is measured.



 Data Analysis: The concentration of **navafenterol** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Cellular Assays

- Objective: To determine the functional potency (EC50) and efficacy of navafenterol at the β2-adrenergic receptor and its antagonist potency (IC50) at the muscarinic M3 receptor.
- Methodology (β2-Agonism):
 - Cell Line: A cell line expressing the human β2-adrenergic receptor and a reporter system (e.g., cAMP response element-luciferase) is used.
 - Stimulation: Cells are stimulated with increasing concentrations of navafenterol.
 - Measurement: The production of the second messenger, cyclic AMP (cAMP), or the reporter gene expression is measured.
 - Data Analysis: The concentration of **navafenterol** that produces 50% of the maximal response (EC50) is calculated.
- Methodology (M3-Antagonism):
 - Cell Line: A cell line expressing the human M3 receptor is used.
 - Agonist Challenge: Cells are pre-incubated with increasing concentrations of navafenterol before being challenged with a fixed concentration of a muscarinic agonist (e.g., carbachol).
 - Measurement: The inhibition of the agonist-induced response (e.g., calcium mobilization)
 is measured.
 - Data Analysis: The concentration of **navafenterol** that inhibits 50% of the agonist-induced response (IC50) is determined.

In Vivo Pharmacology



Following in vitro characterization, the bronchoprotective effects of **navafenterol** were evaluated in animal models.

Experimental Protocol: In Vivo Bronchoprotection in Animal Models

- Objective: To assess the ability of inhaled **navafenterol** to protect against agonist-induced bronchoconstriction in animal models (e.g., quinea pigs, dogs).
- Methodology:
 - o Animal Model: Anesthetized and ventilated guinea pigs or dogs are commonly used.
 - Bronchoconstrictor Challenge: A bronchoconstricting agent (e.g., acetylcholine, histamine)
 is administered intravenously or by inhalation to induce an increase in airway resistance.
 - Drug Administration: Navafenterol is administered via inhalation prior to the bronchoconstrictor challenge.
 - Measurement: Changes in lung function parameters, such as airway resistance and dynamic lung compliance, are measured.
 - Data Analysis: The dose of **navafenterol** required to inhibit the bronchoconstrictor response by 50% (ED50) is determined.

Clinical Development

The clinical development program for **navafenterol** has encompassed Phase I and Phase II studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

Phase I Clinical Trials

Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **navafenterol**.

Table 1: Summary of Key Phase I Clinical Trial Data for Navafenterol



Study Identifier	Population	Dose(s)	Key Findings
NCT02814656	Healthy Male Volunteers (non- Japanese)	300 μg, 600 μg, 900 μg (multiple ascending doses)	Good safety and tolerability at steady state.[5]
NCT03159442	Healthy Male Volunteers (Japanese)	300 μg, 600 μg, 900 μg (multiple ascending doses)	Good safety and tolerability at steady state.[5]
NCT02573155	Moderate to Severe COPD Patients	400 μg, 1800 μg (single doses)	Sustained bronchodilation over 24 hours; well- tolerated.[7]
-	Mild Asthma Patients	50 μg, 200 μg, 400 μg, 900 μg, 1800 μg, 2100 μg (single ascending doses)	Rapid onset of action; sustained bronchodilation up to 36 hours; well- tolerated.[8]

Phase II Clinical Trials

Phase II studies aimed to evaluate the efficacy and safety of **navafenterol** in patients with moderate to severe COPD.

Table 2: Summary of Key Phase IIa Clinical Trial Data for Navafenterol



Study Identifier	Population	Treatment Arms	Primary Endpoint	Key Efficacy Results
NCT02971293	Moderate to Severe COPD	Navafenterol (100 μg, 600 μg), Placebo	Change from baseline in trough FEV1 on Day 15	Dose-dependent, clinically meaningful improvements in bronchodilation over 24 hours compared to placebo.[9]
NCT03645434	Moderate to Severe COPD	Navafenterol (600 μg), Umeclidinium/Vil anterol (UMEC/VI; 62.5 μg/25 μg), Placebo	Change from baseline in trough FEV1 on Day 15	Significant improvement in trough FEV1 vs. placebo (LS mean difference: 0.202 L; p<0.0001). No significant difference between navafenterol and UMEC/VI.[9][10]

Experimental Protocol: Phase IIa Clinical Trial in COPD (NCT03645434)

- Objective: To evaluate the efficacy, pharmacokinetics, and safety of **navafenterol** compared with placebo and an active comparator in patients with moderate-to-severe COPD.[9]
- Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.[9]
- Inclusion Criteria: Patients with a diagnosis of moderate-to-severe COPD, postbronchodilator FEV1/FVC < 0.70, and post-bronchodilator FEV1 ≥ 30% and < 80% of predicted normal.
- Treatment:



- Navafenterol 600 μg once daily via inhalation.
- Umeclidinium/vilanterol (UMEC/VI) 62.5 μg/25 μg once daily.
- Placebo.
- Primary Outcome Measure: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on Day 15.[9]
- · Secondary Outcome Measures:
 - Change from baseline in peak FEV1.
 - Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS).
 - Change from baseline in COPD Assessment Tool (CAT).
 - Adverse events.
 - Pharmacokinetics.
- Methodology for FEV1 Measurement: Spirometry was performed at pre-dose and at various time points post-dose on Day 1 and Day 15. Trough FEV1 was defined as the mean of the 23.25-hour and 23.75-hour post-dose readings on Day 14.

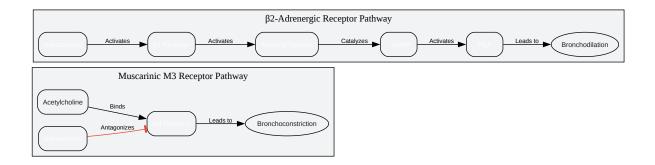
Mechanism of Action and Signaling Pathways

Navafenterol exerts its bronchodilatory effect through two distinct signaling pathways:

- Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine released from
 parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells,
 leading to bronchoconstriction. Navafenterol competitively antagonizes the binding of
 acetylcholine to M3 receptors, thereby inhibiting this bronchoconstrictor tone.
- β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors on airway smooth muscle cells. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation



of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.



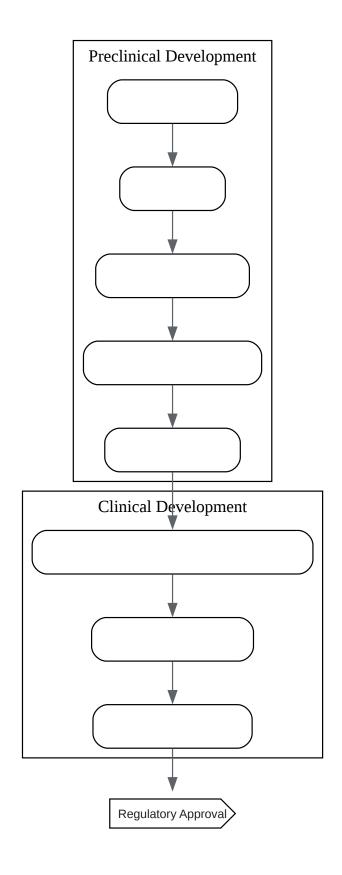
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Caption: Dual signaling pathways of Navafenterol.

Development Workflow

The development of **navafenterol** followed a structured workflow from initial discovery to clinical evaluation.





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Caption: Navafenterol development workflow.



Conclusion and Future Directions

Navafenterol has demonstrated promising results in its clinical development program to date, showing significant improvements in lung function and a favorable safety profile in patients with moderate to severe COPD.[3][9] Its efficacy appears comparable to an established LAMA/LABA fixed-dose combination.[9] The single-molecule MABA approach offers a potential simplification of treatment for COPD. Further investigation in larger and longer-term Phase III clinical trials will be necessary to fully establish the clinical efficacy, safety, and place in therapy for navafenterol. As of early 2023, the clinical development for navafenterol for COPD was discontinued for strategic reasons.[11] However, the data generated from its comprehensive development program provide valuable insights into the potential of the MABA class of bronchodilators.

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